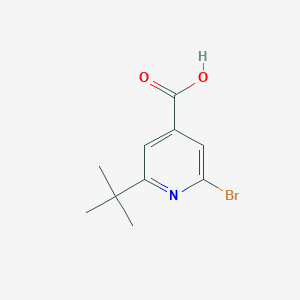

2-Bromo-6-tert-butylpyridine-4-carboxylic acid

Description

2-Bromo-6-tert-butylpyridine-4-carboxylic acid is a brominated pyridine derivative characterized by a tert-butyl substituent at the 6-position and a carboxylic acid group at the 4-position.

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

2-bromo-6-tert-butylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-6(9(13)14)5-8(11)12-7/h4-5H,1-3H3,(H,13,14) |

InChI Key |

WMMWFLGYXIFGLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=C1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-tert-butylpyridine-4-carboxylic acid typically involves the bromination of 6-tert-butylpyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of 2-Bromo-6-tert-butylpyridine-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity and quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes substitution reactions with nucleophiles, though steric hindrance from the 6-tert-butyl group influences regioselectivity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine substitution | Aliphatic amines, DMF, 80–100°C | 2-Amino-6-tert-butylpyridine-4-carboxylic acid | NR* | |

| Alkoxy substitution | Sodium methoxide, THF, reflux | 2-Methoxy-6-tert-butylpyridine-4-carboxylic acid | NR |

Key Findings :

-

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack.

-

Steric effects from the tert-butyl group slow reaction kinetics compared to less-hindered analogs.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane | 2-Aryl-6-tert-butylpyridine-4-carboxylic acid | NR | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl amine | 2-(Arylamino)-6-tert-butylpyridine-4-carboxylic acid | NR |

Mechanistic Notes :

-

The carboxylic acid group may require protection (e.g., as a methyl ester) to prevent catalyst poisoning.

-

Coupling occurs preferentially at the 2-position due to bromine’s superior leaving-group ability.

Carboxylic Acid Derivative Formation

The 4-carboxylic acid group undergoes standard transformations to esters, amides, and anhydrides.

Case Study :

In Ugi three-component reactions, structurally related pyridinecarboxylic acids form pipecolic amides with high diastereoselectivity (69–86% yields) . While not explicitly documented for this compound, analogous reactivity is expected.

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thermal decarboxylation | Cu powder, quinoline, 200°C | 2-Bromo-6-tert-butylpyridine | NR |

Steric Effects :

The tert-butyl group stabilizes the pyridine ring but does not significantly inhibit decarboxylation at high temperatures.

Multicomponent Reactions

The compound serves as a carboxylate component in complex syntheses.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ugi reaction | Aldehyde, amine, isocyanide | Piperidine-2-carboxamide derivatives | NR |

Selectivity :

Reactions involving chiral amines or aldehydes may produce enantiomerically enriched products, as observed in analogous systems .

Scientific Research Applications

2-Bromo-6-tert-butylpyridine-4-carboxylic acid is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-tert-butylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group allow it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Functional Group Variations

Table 1: Key Structural and Physical Properties

Electronic and Steric Effects

- Bromine vs. Chlorine : Bromine’s stronger electron-withdrawing nature increases the carboxylic acid’s acidity compared to chlorine-substituted analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) .

- tert-Butyl vs. Methyl : The tert-butyl group in the target compound introduces significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to methyl-substituted analogs like 6-bromo-2-pyridinecarboxylic acid .

- Pyridine vs. Pyrimidine : Pyrimidine-based analogs (e.g., 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid) exhibit distinct electronic properties due to the additional nitrogen atom, which may alter coordination behavior in metal-organic frameworks .

Research Findings and Implications

- Reactivity : The tert-butyl group in the target compound may slow down Suzuki-Miyaura coupling reactions compared to less hindered analogs, as observed in related bromopyridines .

- Solubility : The hydrophobic tert-butyl group likely reduces aqueous solubility compared to methyl or unsubstituted analogs, necessitating polar aprotic solvents for reactions .

- Catalytic Potential: Bromopyridine-carboxylic acids are precursors for ligands in cross-coupling catalysis. The tert-butyl group’s steric effects could modulate catalytic activity in palladium complexes .

Biological Activity

2-Bromo-6-tert-butylpyridine-4-carboxylic acid is a pyridine derivative with significant potential in various biological applications, including antimicrobial and anticancer activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Bromo-6-tert-butylpyridine-4-carboxylic acid can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C12H14BrN1O2 |

| Molecular Weight | 284.15 g/mol |

| IUPAC Name | 2-Bromo-6-tert-butylpyridine-4-carboxylic acid |

Antimicrobial Activity

Research indicates that 2-Bromo-6-tert-butylpyridine-4-carboxylic acid exhibits notable antimicrobial properties. In a study evaluating various pyridine derivatives, this compound demonstrated effective inhibition against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a promising alternative for combating resistant bacterial strains.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that 2-Bromo-6-tert-butylpyridine-4-carboxylic acid induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death. The IC50 values for these cell lines were reported at approximately 25 µM, indicating moderate potency compared to established chemotherapeutics .

The biological activity of 2-Bromo-6-tert-butylpyridine-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation: It has been shown to modulate receptor activity related to apoptosis and inflammation, contributing to its therapeutic effects.

Study on Antimicrobial Effects

A recent study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-Bromo-6-tert-butylpyridine-4-carboxylic acid. The results indicated that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics. This suggests potential applications in developing combination therapies to enhance treatment outcomes for resistant infections .

Anticancer Research Findings

In another study published in the Journal of Medicinal Chemistry, the anticancer properties of this compound were explored using a panel of human cancer cell lines. The findings highlighted its selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent. The study recommended further exploration into its pharmacokinetics and in vivo efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-tert-butylpyridine-4-carboxylic acid, and how can purity be validated?

Methodological Answer:

- Synthesis: Start with tert-butylpyridine derivatives. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). Carboxylic acid functionalization at the 4-position may involve oxidation of a methyl group (via KMnO₄/H₂SO₄) or directed ortho-metalation followed by CO₂ quenching .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals.

- Validation: Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and NMR (¹H/¹³C). Compare melting points with literature analogs (e.g., 2-Bromo-6-tert-butylpyridine melts at ~120°C; adjust for carboxylic acid substituent effects) .

Q. How should researchers handle and store 2-Bromo-6-tert-butylpyridine-4-carboxylic acid to ensure stability?

Methodological Answer:

- Storage: Store in airtight containers under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the bromine substituent or decarboxylation.

- Safety: Use nitrile gloves, face shields, and fume hoods during handling. Avoid contact with reducing agents (risk of HBr release). Refer to safety protocols for brominated aromatics, such as those for 2-Bromo-6-chlorophenylboronic acid .

Advanced Research Questions

Q. What strategies can be employed to functionalize 2-Bromo-6-tert-butylpyridine-4-carboxylic acid for catalytic or medicinal applications?

Methodological Answer:

- Cross-Coupling Reactions: The bromine at C2 is reactive in Suzuki-Miyaura couplings (e.g., with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in DMF). This can introduce sterically hindered groups for ligand design .

- Carboxylic Acid Derivatization: Convert the -COOH group to amides (using EDC/HOBt) or esters (via Fischer esterification) for probing structure-activity relationships in drug discovery.

- Coordination Chemistry: The pyridine N and carboxylate O atoms can chelate metals (e.g., Ru or Ir) for photocatalysts. Characterize complexes via cyclic voltammetry and X-ray crystallography .

Q. How can computational methods predict the reactivity and spectroscopic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electronic structure. Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts (GIAO method) and IR spectra (vibrational modes of -COOH and C-Br).

- Reactivity Insights: Calculate Fukui indices to identify electrophilic (C2-Br) and nucleophilic (C4-COO⁻) sites. Compare with experimental results from brominated analogs like 4-Bromo-2-thiophenecarboxylic acid .

Q. What analytical techniques are critical for resolving contradictions in reaction yields or byproduct formation?

Methodological Answer:

- Byproduct Identification: Use LC-MS (ESI+) to detect intermediates (e.g., debrominated products or decarboxylated species).

- Kinetic Studies: Monitor reactions in situ via Raman spectroscopy or UV-Vis (e.g., bromine release at 265 nm).

- Controlled Experiments: Vary reaction parameters (temperature, solvent polarity) systematically. For example, tert-butyl groups may hinder bromination efficiency; compare with 2-Bromo-6-chlorophenylboronic acid reactivity .

Methodological Standards & Data Interpretation

Q. How can researchers standardize synthetic protocols for reproducibility across labs?

Methodological Answer:

- Detailed Reporting: Document solvent purity, catalyst lot numbers, and heating rates (critical for crystallization).

- Reference Compounds: Use commercially available analogs (e.g., 3-Bromopyridine-2-carboxylic acid, >95% purity ) as internal standards for NMR and HPLC calibration.

- Collaborative Validation: Share raw spectral data (e.g., via repositories like PubChem) and replicate key steps (e.g., Suzuki coupling) using protocols from impedance cardiography standardization frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.